molecular formula C15H17ClN2O2S B2661788 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1798463-48-5

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2661788
CAS RN: 1798463-48-5
M. Wt: 324.82
InChI Key: BKSICJDIYKZUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been shown to have potential therapeutic benefits in the treatment of certain cancers and autoimmune diseases.

Scientific Research Applications

Urea Biosensors and Urease Inhibitors

Urea, a key component of the compound , plays a critical role in various scientific applications, particularly in biosensors and urease inhibitors. Urea biosensors have been developed to detect and quantify urea concentration in various environments, including medical, agricultural, and environmental settings. These biosensors utilize urease as a bioreceptor element, with advances in materials such as nanoparticles and conducting polymers enhancing their sensitivity and stability (Botewad et al., 2021). Urease inhibitors, on the other hand, are explored for their potential in treating infections caused by urease-producing bacteria, with extensive studies on various chemical groups demonstrating their application in medicine (Kosikowska & Berlicki, 2011).

Environmental Estrogens and Pesticide Metabolism

The environmental impact of chemicals with estrogenic activity, such as some derivatives of the compound , has been studied in the context of methoxychlor, a pesticide. Understanding the metabolism and effects of these compounds is crucial for assessing their environmental and health implications, with studies showing both reproductive toxicity and the need for further investigation into human health impacts (Cummings, 1997).

Medicinal Chemistry Applications

In medicinal chemistry, the combination of urea with other functional groups has been found to enhance the bioactivity of compounds. For instance, 2-(thio)ureabenzothiazoles exhibit a broad spectrum of biological activities, including antifungal and herbicidal properties. Such compounds are critical in the development of new pharmaceuticals and agrochemicals, showcasing the diverse applications of urea derivatives in medicinal chemistry (Rosales-Hernández et al., 2022).

Food and Beverage Safety

The presence of urea derivatives in food and beverages, such as ethyl carbamate, highlights the importance of monitoring and understanding the toxicological profiles of these compounds. Ethyl carbamate, for example, has been identified as a potential carcinogen, underscoring the need for rigorous safety assessments in the food industry to protect consumer health (Weber & Sharypov, 2009).

Drug Design and Hydrogen Carrier Potential

Ureas also play a significant role in drug design, serving as modulators of biological targets due to their unique hydrogen bonding capabilities. This functional group is incorporated into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles, demonstrating the importance of urea in the development of new therapeutics (Jagtap et al., 2017). Additionally, urea has been investigated as a hydrogen carrier for fuel cells, highlighting its potential in sustainable energy supply solutions (Rollinson et al., 2011).

properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-20-14(12-6-2-3-7-13(12)16)10-18-15(19)17-9-11-5-4-8-21-11/h2-8,14H,9-10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSICJDIYKZUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NCC1=CC=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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